1-(4-Methylpyrrolidin-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpyrrolidin-3-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a 4-methylpyrrolidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyrrolidin-3-yl)piperidine typically involves the formation of the piperidine ring followed by the introduction of the 4-methylpyrrolidine substituent. Common synthetic methods include:
Nucleophilic Substitution: This method involves the reaction of a piperidine derivative with a suitable nucleophile to introduce the 4-methylpyrrolidine group.
Reductive Amination: This involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent to form the desired piperidine derivative.
Cyclization Reactions: Intramolecular cyclization of suitable precursors can also be employed to form the piperidine ring with the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of microreactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylpyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpyrrolidin-3-yl)piperidine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, modulating their activity and leading to the desired pharmacological effects . For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.
Pyrrolidine: A five-membered heterocycle with one nitrogen atom, also commonly used in drug design.
N-Methylpiperidine: A piperidine derivative with a methyl group on the nitrogen atom.
Uniqueness: 1-(4-Methylpyrrolidin-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpyrrolidine moiety can influence the compound’s reactivity, pharmacokinetics, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H20N2 |
---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
1-(4-methylpyrrolidin-3-yl)piperidine |
InChI |
InChI=1S/C10H20N2/c1-9-7-11-8-10(9)12-5-3-2-4-6-12/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
PPJUKDUGBVTGOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCC1N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.